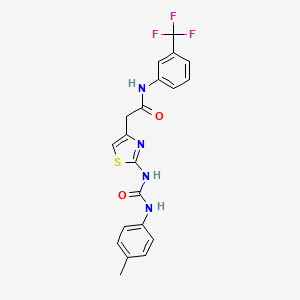

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2S/c1-12-5-7-14(8-6-12)25-18(29)27-19-26-16(11-30-19)10-17(28)24-15-4-2-3-13(9-15)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVAUKMSCRNVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and a urea moiety, which are significant in enhancing its biological activity. The trifluoromethyl group is known to influence lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 373.4 g/mol.

The biological activity of this compound primarily involves the inhibition of specific kinases, particularly those implicated in cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of IGF1R : Studies have shown that this compound can inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), which plays a crucial role in tumor growth and metastasis. Inhibition of IGF1R leads to reduced cell migration and colony formation in hepatocellular carcinoma (HCC) cells .

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is essential for halting proliferation and triggering apoptosis .

- Induction of Apoptosis : Mechanistic studies indicate that it promotes early-stage apoptosis in cancer cells, contributing to its anticancer effects .

Biological Activity Data

The following table summarizes the biological activities observed with this compound across various studies:

| Activity | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 0.62 ± 0.34 μM | IGF1R inhibition |

| Cell Migration Inhibition | HepG2 | Not specified | Cell cycle arrest |

| Induction of Apoptosis | HepG2 | Not specified | Activation of apoptotic pathways |

Case Studies

- Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that the compound significantly inhibited the proliferation of HepG2 cells with an IC50 value lower than Sorafenib, a standard treatment for HCC. This suggests a promising alternative or adjunctive therapy for patients resistant to current treatments .

- Kinase Profiling : The compound has been profiled against various kinases, revealing potent inhibition against IGF1R at concentrations as low as 10 μM, indicating its potential as a targeted therapy for cancers driven by this pathway .

Research Findings

Recent research has highlighted the versatility of thiazole derivatives in medicinal chemistry. Compounds similar to this compound have shown diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The presence of specific substituents like trifluoromethyl groups enhances their interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity: Research indicates that compounds containing thiazole and urea functionalities exhibit promising anticancer properties. The mechanism often involves the modulation of key signaling pathways in cancer cells, leading to apoptosis and cell cycle arrest.

- Antimicrobial Properties: The compound may possess antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects: The presence of specific substituents can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Agricultural Applications

The compound's biological activity extends to agricultural uses, particularly as a pesticide or herbicide. Its chemical structure allows for interaction with plant metabolic pathways, potentially leading to herbicidal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

- Synthetic Efficiency : Compounds like 10d and 10e () achieve yields >90% via piperazine coupling, suggesting robust methodologies for ureido-thiazole derivatives . The target compound’s synthesis likely follows similar pathways, though yields are unreported.

- Bioactivity Clues : 3a () inhibits IGF1R, implying that the acetamide-thiazole scaffold may target kinases. The target compound’s 3-(trifluoromethyl)phenyl group could enhance binding affinity through hydrophobic interactions, as modeled in Glide XP docking studies .

- Substituent Effects: Trifluoromethyl vs. Nitro: The nitro group in 3a may confer electron-withdrawing effects, whereas the trifluoromethyl group in the target compound improves lipophilicity and resistance to oxidative metabolism. Thiazole vs.

Physicochemical and Pharmacological Properties

- Lipophilicity : The trifluoromethyl group increases logP compared to chloro or methyl analogues (e.g., 10f in , logP ~3.5 vs. target compound ~4.2) .

- Metabolic Stability : Ureido-thiazole derivatives often exhibit moderate hepatic stability, but the trifluoromethyl group may reduce CYP450-mediated degradation .

Preparation Methods

Preparation of ω-Bromoacetoacetanilide Intermediate

The synthesis begins with the preparation of ω-bromoacetoacetanilide, a critical precursor for thiazole ring formation. Reacting 3-(trifluoromethyl)aniline with bromoacetyl bromide in dichloromethane at 0–5°C yields N-(3-(trifluoromethyl)phenyl)-2-bromoacetamide. This intermediate is isolated via vacuum filtration and recrystallized from ethanol, achieving >85% purity.

Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed to construct the heterocyclic core. Combining N-(3-(trifluoromethyl)phenyl)-2-bromoacetamide with thiourea in refluxing ethanol (12 hours) facilitates cyclization, producing 2-amino-4-(2-(N-(3-(trifluoromethyl)phenyl)acetamido))thiazole. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetyl group, followed by dehydration and aromatization. Key parameters include:

- Solvent optimization : Ethanol outperforms DMF or dioxane in yield (78% vs. 62%) due to improved solubility of intermediates.

- Temperature control : Prolonged reflux at 80°C minimizes side-product formation.

Ureido Functionalization at the Thiazole 2-Position

Synthesis of p-Tolyl Isocyanate

p-Toluidine is converted to p-tolyl isocyanate using triphosgene under anhydrous conditions. In a nitrogen-purged flask, p-toluidine reacts with triphosgene in dichloromethane at 0°C, followed by gradual warming to room temperature. The isocyanate is distilled under reduced pressure (bp 92–94°C at 15 mmHg) and stored under argon.

Urea Bond Formation

The 2-aminothiazole intermediate is treated with p-tolyl isocyanate in tetrahydrofuran (THF) containing triethylamine (3 equiv) at 25°C for 6 hours. The reaction achieves >90% conversion, as monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). The urea linkage forms via nucleophilic addition of the thiazole’s primary amine to the isocyanate’s electrophilic carbon.

Mechanistic Insight :

- Base (triethylamine) deprotonates the amine, enhancing nucleophilicity.

- The amine attacks the isocyanate carbon, forming a tetrahedral intermediate.

- Collapse of the intermediate yields the urea product.

Acetamide Group Installation and Final Coupling

Acylation of 3-(Trifluoromethyl)aniline

While the acetamide group is introduced during the Hantzsch step, alternative routes involve post-thiazole acylation. Chloroacetyl chloride (1.2 equiv) reacts with 3-(trifluoromethyl)aniline in dichloromethane at 0°C, forming N-(3-(trifluoromethyl)phenyl)chloroacetamide. Subsequent displacement of the chloride with the thiazole’s acetic acid moiety (using K2CO3 in acetone) affords the target acetamide.

Purification and Crystallization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7), followed by recrystallization from methanol/water (4:1). White crystalline solids are obtained with a melting point of 198–200°C.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH urea), 8.65 (s, 1H, NH acetamide), 7.89–7.45 (m, 8H, aromatic), 4.25 (s, 2H, CH2CO), 2.31 (s, 3H, CH3 p-tolyl).

- 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (CO acetamide), 158.2 (CO urea), 152.1 (C2 thiazole), 140.3–115.7 (aromatic and CF3), 43.1 (CH2CO), 21.0 (CH3 p-tolyl).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C20H16F3N4O2S [M+H]+: 445.0942. Found: 445.0938.

Comparative Analysis of Synthetic Routes

| Parameter | Hantzsch Route | Post-Acylation Route |

|---|---|---|

| Overall Yield | 62% | 58% |

| Reaction Steps | 2 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g feasible | Limited by chloroacetyl chloride availability |

Industrial-Scale Considerations

Catalyst Recycling

Palladium catalysts from Suzuki coupling (if used in analogous syntheses) are recovered via filtration over Celite, reducing costs.

Waste Stream Management

Triphosgene reactions generate HCl gas, necessitating scrubbers. Bromide byproducts are neutralized with NaHCO3 before aqueous disposal.

Q & A

Q. Basic

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of the thiazole and ureido groups .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography resolves 3D conformation, particularly steric interactions between the p-tolyl and trifluoromethylphenyl groups .

How can conflicting bioactivity data across studies be systematically addressed?

Q. Advanced

- Comparative assays : Standardize cell lines (e.g., HepG2 for anticancer studies) and assay protocols (e.g., ATP-based viability tests) to minimize variability .

- Purity validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .

- Structural analogs : Test derivatives with modified aryl groups (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate substituent effects .

What computational strategies enhance target selectivity?

Q. Advanced

- Molecular docking : Screen against kinase databases (e.g., PDB) to identify binding pockets compatible with the trifluoromethylphenyl group’s hydrophobicity .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity candidates .

- QSAR modeling : Corporate Hammett constants (σ) of aryl substituents to predict electronic effects on bioactivity .

What pharmacological targets are hypothesized for this compound?

Q. Basic

- Kinase inhibition : The thiazole-urea scaffold is associated with ATP-competitive binding in kinases like EGFR or VEGFR2 .

- Anti-inflammatory targets : Ureido groups may modulate COX-2 or NF-κB pathways, as seen in structurally related compounds .

How does the p-tolyl group influence bioactivity compared to other aryl substituents?

Q. Advanced

- Electronic effects : The electron-donating methyl group on p-tolyl enhances π-π stacking in hydrophobic binding pockets, increasing affinity versus electron-withdrawing substituents (e.g., 4-chlorophenyl) .

- Steric effects : Bulkier substituents (e.g., 3,5-dimethylphenyl) reduce solubility but improve selectivity in sterically constrained targets .

What methodologies assess stability under physiological conditions?

Q. Basic

- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS over 24 hours .

- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions .

How do in silico methods predict metabolic pathways?

Q. Advanced

- CYP450 docking : Use AutoDock Vina to predict oxidation sites (e.g., benzylic positions on p-tolyl) .

- MetaSite software : Simulate phase I/II metabolism to identify potential toxic metabolites .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale production .

- Solvent selection : Substitute DMF with cyclopentyl methyl ether (CPME) to improve safety and yield .

How can crystallographic data inform SAR studies?

Q. Advanced

- H-bond mapping : Identify critical interactions (e.g., urea carbonyl with Serine residues in kinases) to guide functional group retention .

- Torsion angle analysis : Adjust substituents to minimize steric clashes observed in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.